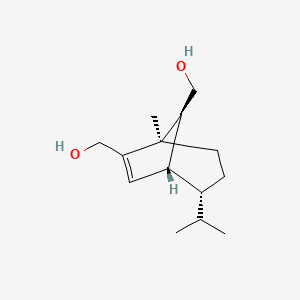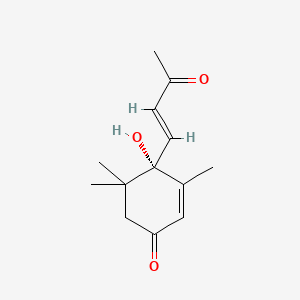
Progesterone 3-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Progesterone 3-biotin: is a synthetic compound that combines the hormone progesterone with biotin, a vitamin that is often used in biochemical assays Progesterone is a steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesisThe combination of these two molecules allows for the detection or immobilization of progesterone using the biotin ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of progesterone 3-biotin typically involves the conjugation of progesterone with biotin through a linker. One common method is the mixed anhydride method, where progesterone is reacted with biotin in the presence of a coupling agent . The reaction conditions often include the use of solvents like ethanol and specific reaction temperatures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including preparative high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Progesterone 3-biotin can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield biotinylated progesterone derivatives with ketone or aldehyde functional groups .
Scientific Research Applications
Chemistry: Progesterone 3-biotin is used as an affinity probe in biochemical assays to detect or immobilize progesterone. This application is particularly useful in studying hormone-receptor interactions and enzyme kinetics .
Biology: In biological research, this compound is used to study the role of progesterone in cellular processes, including cell signaling and gene expression. It is also used in immunoassays to measure progesterone levels in biological samples .
Medicine: In medical research, this compound is used to investigate the effects of progesterone on reproductive health, including its role in pregnancy and menstrual cycle regulation. It is also used in the development of diagnostic tools for hormone-related disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its ability to bind to biotin allows for targeted delivery and controlled release of progesterone in drug formulations .
Mechanism of Action
Progesterone 3-biotin exerts its effects by binding to progesterone receptors in target tissues. The biotin moiety allows for the detection and immobilization of the compound, facilitating its study in various assays. The molecular targets of progesterone include the progesterone receptor, which regulates gene expression and cellular responses. The pathways involved in its mechanism of action include the activation of progesterone-responsive genes and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Progesterone: The parent hormone involved in reproductive health.
Biotinylated Steroids: Other steroids conjugated with biotin for similar applications.
Progestins: Synthetic analogs of progesterone used in hormone replacement therapy.
Uniqueness: Progesterone 3-biotin is unique in its ability to combine the hormonal activity of progesterone with the biochemical utility of biotin. This dual functionality allows for versatile applications in research and industry, making it a valuable tool for studying hormone function and developing new therapeutic agents .
Properties
Molecular Formula |
C38H59N5O5S |
|---|---|
Molecular Weight |
698.0 g/mol |
IUPAC Name |
N-[5-[[2-[(E)-(17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C38H59N5O5S/c1-24(44)28-13-14-29-27-12-11-25-21-26(15-17-37(25,2)30(27)16-18-38(28,29)3)43-48-22-34(46)40-20-8-4-7-19-39-33(45)10-6-5-9-32-35-31(23-49-32)41-36(47)42-35/h21,27-32,35H,4-20,22-23H2,1-3H3,(H,39,45)(H,40,46)(H2,41,42,47)/b43-26+ |
InChI Key |
YDTYUCKIDRPFKB-BCBUBDITSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CCC34C)C |
Isomeric SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C/C(=N/OCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)/CCC34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CCC34C)C |
Synonyms |
N-(5-(2-(((E)-(17-acetyl-10,13-dimethyl-7,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H,6H,10H)-ylidene)amino)oxy)acetamido)pentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






